1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil

Anti‑HSV‑1 Acyclic nucleoside Structure–activity relationship

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil (CAS 91897-93-7) is a synthetic acyclic nucleoside analogue that embeds the (E)-5-(2-bromovinyl)uracil (BVU) base of brivudine (BVDU) onto the (2-hydroxyethoxy)methyl side‑chain of acyclovir. This structural fusion was explicitly designed to probe whether combining the acyclic glycone of acyclovir with the bromovinyl‑pyrimidine aglycone of BVDU would yield an active antiviral agent.

Molecular Formula C9H11BrN2O4
Molecular Weight 291.10 g/mol
CAS No. 91897-93-7
Cat. No. B12660413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil
CAS91897-93-7
Molecular FormulaC9H11BrN2O4
Molecular Weight291.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1COCCO)C=CBr
InChIInChI=1S/C9H11BrN2O4/c10-2-1-7-5-12(6-16-4-3-13)9(15)11-8(7)14/h1-2,5,13H,3-4,6H2,(H,11,14,15)/b2-1+
InChIKeyGXEPLXWBFAYHRU-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil (CAS 91897-93-7): A Hybrid Acyclic Nucleoside Analogue for Antiviral SAR and Negative Control Procurement


1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil (CAS 91897-93-7) is a synthetic acyclic nucleoside analogue that embeds the (E)-5-(2-bromovinyl)uracil (BVU) base of brivudine (BVDU) onto the (2-hydroxyethoxy)methyl side‑chain of acyclovir [1]. This structural fusion was explicitly designed to probe whether combining the acyclic glycone of acyclovir with the bromovinyl‑pyrimidine aglycone of BVDU would yield an active antiviral agent. The resulting compound, however, was found to be virtually devoid of antiviral, cytotoxic, and antimetabolic activity, a result that carries important consequences for medicinal chemistry and for the use of this molecule as a negative control or SAR probe [1].

Why 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil Cannot Be Substituted by Acyclovir, BVDU, or BVU in Experimental Workflows


Despite sharing the identical acyclic glycone with acyclovir and the identical bromovinyl‑pyrimidine base with BVDU, this compound is mechanistically distinct: it is not recognized as a substrate by the viral thymidine kinases that activate both parent drugs, and consequently it exhibits no detectable antiviral activity [1]. Therefore, substituting this compound with acyclovir, BVDU, or BVU in an experimental protocol that requires a genuine negative control, an SAR probe that dissects the contribution of the sugar versus the base, or a non‑cytotoxic scaffold for further derivatisation would invalidate the study’s conclusions [1].

Quantitative Differentiation Evidence for 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil Against Its Closest Structural Analogs


Anti‑HSV‑1 Activity in Primary Rabbit Kidney Cells: Direct Head‑to‑Head Comparison with Acyclovir and BVDU

In primary rabbit kidney (PRK) cell cultures infected with herpes simplex virus type‑1 (HSV‑1, strain KOS), 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil exhibited an ID₅₀ (concentration reducing cytopathogenicity by 50 %) >400 µg/mL, whereas acyclovir and BVDU showed ID₅₀ values of 0.05 µg/mL and 0.007 µg/mL, respectively, in the same assay [1]. Thus, the target compound is >8 000‑fold less potent than acyclovir and >57 000‑fold less potent than BVDU against HSV‑1.

Anti‑HSV‑1 Acyclic nucleoside Structure–activity relationship

Anti‑HSV‑2 Activity: Compound Lacks the Differential Sensitivity Seen with BVDU

Against HSV‑2 (strain G) in the same PRK cell assay, the target compound again showed ID₅₀ >400 µg/mL, while acyclovir gave 0.04 µg/mL and BVDU gave 2 µg/mL [1]. Notably, BVDU retained measurable (though reduced) activity against HSV‑2, whereas the hybrid analogue was completely inactive, indicating that the acyclic side‑chain abolishes the residual anti‑HSV‑2 activity characteristic of the BVDU scaffold.

Anti‑HSV‑2 Acyclic nucleoside Structure–activity relationship

Cytotoxicity Profiling: Selectivity Index Absence

The compound showed no detectable cytotoxicity in PRK cells at the highest concentration tested (>400 µg/mL), mirroring the low cytotoxicity of acyclovir and BVDU in the same assay [1]. However, because it also lacks antiviral activity, the selectivity index (CC₅₀/EC₅₀) is effectively unity or undefined, whereas acyclovir and BVDU possess high selectivity indices due to their potent antiviral activity at sub‑toxic concentrations.

Cytotoxicity Acyclic nucleoside Selectivity

Antimetabolic Activity: Inability to Interfere with DNA Synthesis

In murine leukemia L1210 cell cultures, 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil at 200 µg/mL did not inhibit incorporation of [³H]‑methyl‑dThd into DNA, whereas BVDU inhibited incorporation by 73 % at the same concentration [1]. This indicates that the acyclic side‑chain prevents the compound from being phosphorylated by cellular or viral kinases, a prerequisite for antimetabolic activity.

Antimetabolic Thymidine incorporation Negative control

Structural Hybrid Nature: A Matched Molecular Pair That Decouples Sugar and Base Pharmacophores

The compound represents a unique matched molecular pair: it shares the (2-hydroxyethoxy)methyl side‑chain with acyclovir but replaces the guanine base with (E)-5-(2-bromovinyl)uracil; conversely, it shares the bromovinyl‑uracil base with BVDU but replaces the 2′‑deoxyribose sugar with the acyclic side‑chain. The complete loss of antiviral activity in both pairings demonstrates that neither pharmacophore alone is sufficient, and that the sugar and base components of anti‑herpes nucleosides are co‑dependent for recognition by viral thymidine kinase [1].

Matched molecular pair Pharmacophore mapping SAR

Recommended Application Scenarios for Procuring 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil


Negative Control for Anti‑HSV‑1 and Anti‑HSV‑2 Antiviral Screening Assays

Because the compound is structurally analogous to acyclovir and BVDU yet shows no antiviral activity even at 400 µg/mL [1], it serves as an ideal negative control in cell‑based cytopathogenicity reduction assays. Its use alongside acyclovir and BVDU ensures that observed antiviral effects are due to specific viral thymidine kinase‑mediated activation rather than non‑specific cytotoxicity or off‑target effects.

Structure–Activity Relationship (SAR) Probe for Nucleoside Analogue Drug Design

The compound is a matched molecular pair that cleanly dissects the contribution of the glycone versus the aglycone. By comparing its inactivity profile with the potent activities of acyclovir and BVDU [1], medicinal chemists can validate computational models of viral thymidine kinase substrate recognition. This makes it a critical tool for rational design of next‑generation acyclic nucleoside antivirals.

Inert Scaffold for Prodrug or Payload Conjugation

The demonstrated lack of cytotoxicity (CC₅₀ >400 µg/mL) and antimetabolic activity [1] qualifies this compound as a biologically silent scaffold. Researchers can conjugate imaging tags, targeting moieties, or phosphate prodrug groups to the hydroxyethoxy handle without concern for intrinsic pharmacological interference, enabling clean pharmacokinetic and biodistribution studies.

Educational Standard in Advanced Medicinal Chemistry Courses

As a historically significant compound that illustrates the failure of simple pharmacophoric combination, it is used in academic laboratories to teach students about the limitations of bioisosterism and the complexity of nucleoside kinase recognition. The quantitative antiviral and antimetabolic data [1] provide a complete dataset for case‑based learning.

Quote Request

Request a Quote for 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.